6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One practical method uses the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method allows for the precipitation of pure products within 5 to 10 minutes of reaction time under mild conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The key is to optimize reaction conditions to ensure high yields and purity. The use of non-hazardous reagents like COMU is advantageous for industrial applications as it minimizes the need for hazardous chemicals and simplifies waste management .
Chemical Reactions Analysis
Types of Reactions
6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and acetyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activity .
Scientific Research Applications
6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
6-amino-1,3-dimethyluracil: A structurally similar compound used as an intermediate in the synthesis of caffeine and other xanthines.
5-acetyl-4-aminopyrimidines: These compounds are used in the synthesis of pyrimido[4,5-d]pyrimidines, which have significant biological activity.
Uniqueness
6-amino-5-[(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H22N4O3 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
6-amino-5-[2-(cyclohexylamino)acetyl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N4O3/c1-17-12(15)11(13(20)18(2)14(17)21)10(19)8-16-9-6-4-3-5-7-9/h9,16H,3-8,15H2,1-2H3 |
InChI Key |
XNGNSAOCOXQOCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CNC2CCCCC2)N |
Origin of Product |
United States |
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